molecular formula C14H27NO4 B12943163 2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid

2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid

Cat. No.: B12943163
M. Wt: 273.37 g/mol
InChI Key: KVIXEOHAOBCZDS-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature . The Boc-protected amino acid can also be prepared using other bases like 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The use of flow microreactor systems has also been explored for the efficient and sustainable synthesis of Boc-protected compounds .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the deprotection of this compound is the free amine, which can then participate in further synthetic transformations .

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with other molecules, facilitating various biochemical and synthetic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection are crucial .

Properties

Molecular Formula

C14H27NO4

Molecular Weight

273.37 g/mol

IUPAC Name

7-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid

InChI

InChI=1S/C14H27NO4/c1-10(2)8-6-7-9-11(12(16)17)15-13(18)19-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,18)(H,16,17)

InChI Key

KVIXEOHAOBCZDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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